3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid
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Description
3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidinone ring, which is a five-membered lactam, and a propylamino group attached to a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Propylamino Group: This step involves the alkylation of the pyrrolidinone ring with a propylamine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Attachment of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-2-5-11-7(10(15)16)6-12-8(13)3-4-9(12)14/h7,11H,2-6H2,1H3,(H,15,16) |
InChI Key |
SLCGLWXQAOJHED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C(=O)CCC1=O)C(=O)O |
Origin of Product |
United States |
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